![molecular formula C10H12N2O2S B8448218 N-[1-cyano-1-phenylethyl]methanesulfonamide](/img/structure/B8448218.png)
N-[1-cyano-1-phenylethyl]methanesulfonamide
描述
N-[1-cyano-1-phenylethyl]methanesulfonamide is an organic compound characterized by the presence of a phenyl group, a methylsulfonamido group, and a nitrile group attached to a propionitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-1-phenylethyl]methanesulfonamide typically involves the selective mono-methylation of phenylacetonitrile. This process can be achieved using dimethyl carbonate as an alkylating agent in the presence of a catalyst such as 3-aminopropylsilyl functionalized MCM-41 . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a set duration to ensure high conversion and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing the reactants, heating, and maintaining the reaction conditions to achieve high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反应分析
Types of Reactions
N-[1-cyano-1-phenylethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the methylsulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[1-cyano-1-phenylethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-[1-cyano-1-phenylethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to N-[1-cyano-1-phenylethyl]methanesulfonamide include:
- 2-Phenylpropionitrile
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C10H12N2O2S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC 名称 |
N-(1-cyano-1-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-10(8-11,12-15(2,13)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChI 键 |
STPWEAXKNOWAKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)(C1=CC=CC=C1)NS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
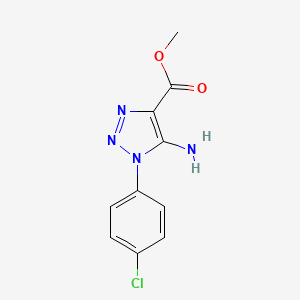

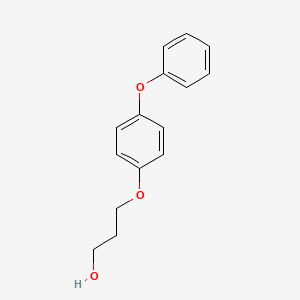
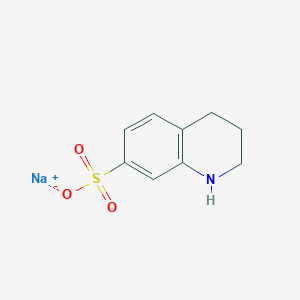
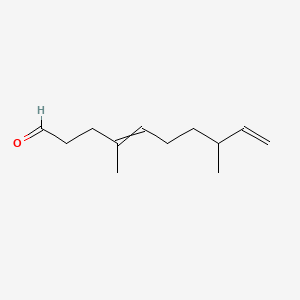
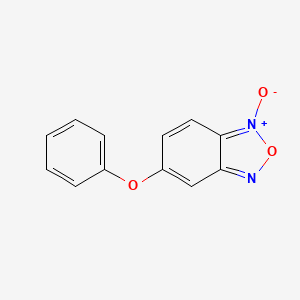
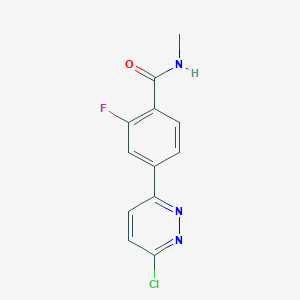
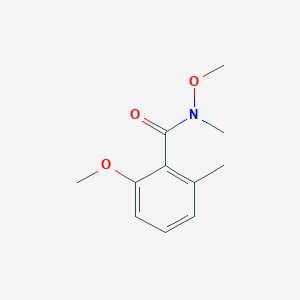
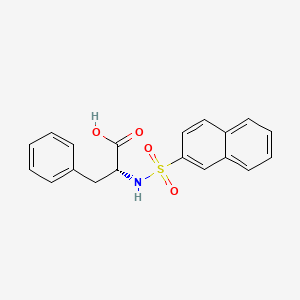
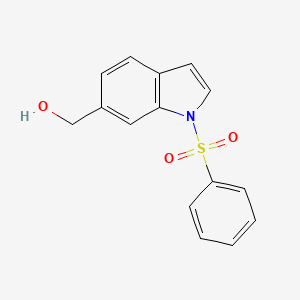
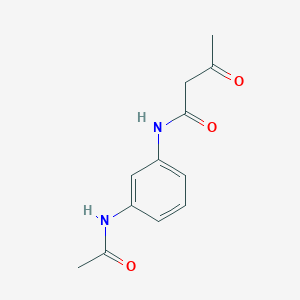
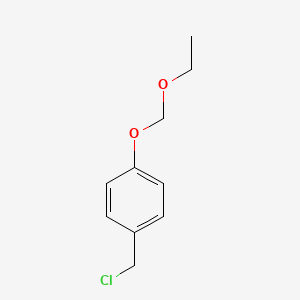
![3-Carboxy-7-chloromethylthieno[2, 3-c]pyridine](/img/structure/B8448252.png)
![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-7-yl)ethanol](/img/structure/B8448253.png)
